molecular formula C13H16N2S B455085 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine CAS No. 438223-45-1

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Cat. No.: B455085
CAS No.: 438223-45-1
M. Wt: 232.35g/mol
InChI Key: FARHNGNYUDSWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the 1,3-thiazole ring, a privileged motif in the development of bioactive molecules with diverse therapeutic targets . Research into analogous 1,3-thiazole compounds has identified potent inhibitors of critical biological pathways, including p38 MAP kinase and phosphodiesterase IV (PDE IV), and antagonists of adenosine receptors . These activities position related compounds as promising candidates for investigating cytokine-mediated diseases, inflammatory conditions, and disorders of the central nervous system . Furthermore, structurally similar 4-aryl-thiazol-2-amine derivatives have demonstrated considerable potential in biological screenings, exhibiting antimicrobial activity against resistant pathogens and showing cytotoxic effects against human cancer cell lines such as MCF7 (breast adenocarcinoma) . As such, this compound serves as a versatile and high-value building block for synthesizing novel derivatives, supporting research in antimicrobial and anticancer agent development, and exploring new mechanisms of action for challenging therapeutic areas . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARHNGNYUDSWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357088
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438223-45-1
Record name 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Authored by a Senior Application Scientist

Foreword: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide delves into the projected biological activities of a specific, yet lesser-studied derivative, this compound. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding the 2-aminothiazole scaffold to provide a scientifically grounded forecast of its potential therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals to guide future investigations into this promising molecule.

Physicochemical Profile of the Core Moiety

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C12H14N2SPubChem CID 61025282[4]
Molecular Weight 218.32 g/mol PubChem CID 61025282[4]
IUPAC Name This compoundChemicalBook[5][6][7]
CAS Number 438223-45-1ChemicalBook[5][6][7]
Predicted LogP 3.6PubChem CID 61025282[4]
Hydrogen Bond Donors 1PubChem CID 61025282[4]
Hydrogen Bond Acceptors 2PubChem CID 61025282[4]

The predicted LogP value of 3.6 suggests good lipid solubility, which may facilitate passage across cellular membranes, a desirable characteristic for intracellular drug targets.[4]

Projected Anticancer Activity: A Primary Therapeutic Avenue

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[8][9][10] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[9][10][11] Some, like Dasatinib, are approved anticancer drugs, underscoring the clinical relevance of this chemical class.[8][10]

Probable Mechanisms of Action

Based on extensive research into related compounds, this compound is likely to exert anticancer effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases (e.g., EGFR, VEGFR).[9]

  • Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[12][13] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division.[13]

Visualization of a Potential Signaling Pathway

The following diagram illustrates a plausible mechanism involving the inhibition of a generic receptor tyrosine kinase (RTK) pathway, a common target for 2-aminothiazole-based anticancer agents.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Compound 5-Methyl-4-(4-propylphenyl) -1,3-thiazol-2-amine Compound->RTK Inhibits

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Quantitative Context: Potency of Related Compounds

To provide a benchmark for potential efficacy, the following table summarizes the in vitro antiproliferative activity of various 2-aminothiazole derivatives against common cancer cell lines, as reported in the literature.

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted thiazole amidesHT29 (Colon)0.63[9]
2,4-disubstituted thiazole amidesHeLa (Cervical)6.05[9]
4-methylthiazole derivativesMCF-7 (Breast)7.7[12]
Thiazole derivative 4cMCF-7 (Breast)2.57[13]
Thiazole derivative 4cHepG2 (Liver)7.26[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Projected Antimicrobial Activity

Thiazole-containing compounds are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] Their mechanism often involves the disruption of microbial cellular processes.[14][15]

Probable Mechanisms of Action
  • Cell Membrane Disruption: The lipophilic nature of the propylphenyl group combined with the heterocyclic thiazole ring may allow the compound to intercalate into and disrupt the integrity of bacterial or fungal cell membranes, leading to leakage of cellular contents and cell death.[15]

  • Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[14]

Visualization of an Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Preparation Inoculation Inoculate Plates with Microbes and Compound Culture->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Zones of Inhibition or MIC Incubation->Measurement Result Determine Antimicrobial Potency Measurement->Result

Caption: A streamlined workflow for determining Minimum Inhibitory Concentration (MIC).

Projected Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.[1][2][3] Their mechanisms often involve the modulation of key inflammatory pathways.

Probable Mechanisms of Action
  • Dual COX/LOX Inhibition: A notable mechanism for some 2-aminothiazoles is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

  • Free Radical Scavenging: The compound may also act as an antioxidant, scavenging free radicals that contribute to oxidative stress and inflammation.[1][17]

Visualization of the Arachidonic Acid Cascade

anti_inflammatory_pathway cluster_membrane Cell Membrane Phospholipids AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Compound 5-Methyl-4-(4-propylphenyl) -1,3-thiazol-2-amine Compound->COX Inhibits Compound->LOX Inhibits

Caption: Dual inhibition of COX and LOX pathways by the target compound.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, the extensive body of research on the 2-aminothiazole scaffold provides a strong rationale for investigating its therapeutic potential. The evidence overwhelmingly suggests that this compound is a prime candidate for anticancer, antimicrobial, and anti-inflammatory screening. The presence of the 4-propylphenyl and 5-methyl substituents offers a unique structural variation that warrants detailed investigation to understand their contribution to the overall activity profile. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these scientifically-grounded projections.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets. Benchchem.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger.
  • The Potential of Thiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online.
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PubMed Central.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
  • 5-(4-Propylphenyl)thiazol-2-amine. PubChem.
  • This compound. ChemicalBook.
  • This compound. ChemicalBook.
  • 438223-45-1(this compound) Product Description. ChemicalBook.

Sources

Methodological & Application

Application and Protocol Guide for the Analytical Characterization of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of the novel compound 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a significant pharmacophore in drug discovery, and rigorous analytical characterization is paramount for advancing such candidates through the development pipeline. This document outlines strategic protocols for identity, purity, and stability assessment, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. The protocols provided herein are designed as robust starting points for method development and validation, grounded in established principles for analogous chemical structures. Each section explains the causality behind the selection of specific techniques and parameters, ensuring a scientifically sound approach to the comprehensive analysis of this target compound.

Introduction: The Significance of Analytical Rigor

This compound is a heterocyclic compound featuring a substituted 2-aminothiazole core. This structural motif is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active agents.[1][2] Given its potential role in drug development, establishing a comprehensive analytical profile is a critical, non-negotiable step. This profile serves as the foundation for all subsequent research, from preclinical evaluation to quality control in manufacturing.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed set of application notes and starting protocols for the definitive characterization of this molecule. The methodologies are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and reliable.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂SPubChem
Molecular Weight 232.35 g/mol PubChem
Monoisotopic Mass 232.10342 DaPubChem[3]
Predicted XlogP 4.0PubChem[3]

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's predicted hydrophobicity (XlogP of 4.0).

Rationale for Method Selection

The non-polar nature of the propylphenyl moiety and the overall aromaticity of the molecule make it well-suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of an aqueous component and an organic solvent will be used to elute the compound. The inclusion of an acid modifier (e.g., formic acid or phosphoric acid) in the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by protonating the amine group and minimizing undesirable interactions with residual silanols on the stationary phase.[4]

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sol_Prep Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) Injection Inject Sample Sol_Prep->Injection Sol_Prep_B Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Sol_Prep_B->Injection Sample_Prep Dissolve Sample in Diluent (e.g., 50:50 ACN:Water) Sample_Prep->Injection Separation Isocratic/Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 272 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify Purity/Concentration (vs. Standard) Integration->Quantification

Caption: Workflow for HPLC method development and analysis.

Starting Protocol: RP-HPLC Method
ParameterRecommended Starting ConditionRationale
Column C18, 50 mm x 4.6 mm, 5 µmA standard column for reverse-phase separation of small molecules.[4]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterProvides protons to ensure consistent ionization of the analyte. MS-compatible.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 10 minutesA broad gradient is suitable for initial screening to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CProvides stable retention times.
Injection Volume 5 µLA typical injection volume to avoid peak distortion.
UV Detection 272 nmBased on methods for analogous aminothiazole structures.[4] A full UV-Vis scan should be performed to determine the optimal wavelength.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Self-Validation: The system suitability should be confirmed by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and tailing factor. Linearity should be established by creating a calibration curve with a series of standards of known concentrations.

Structural Elucidation: NMR and Mass Spectrometry

A combination of NMR and Mass Spectrometry is required for the unambiguous confirmation of the chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural information. Electrospray Ionization (ESI) in positive ion mode is the recommended technique, as the 2-amino group is readily protonated.

ParameterPredicted ValueRationale
Ionization Mode ESI+The basic amine group will readily accept a proton.
[M+H]⁺ m/z 233.1107Calculated from the monoisotopic mass of the neutral molecule (232.1034 Da) plus a proton.[3]
[M+Na]⁺ m/z 255.0926Sodium adducts are commonly observed in ESI-MS.[3]
  • System: Couple the HPLC system described in Section 2.3 to a mass spectrometer.

  • Ionization: Utilize an ESI source in positive ion mode.

  • Analysis: Perform a full scan analysis to identify the [M+H]⁺ ion.

  • Fragmentation (MS/MS): Isolate the parent ion (m/z 233.11) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of the thiazole ring and the propylphenyl side chain will provide confirmation of the structure.[5]

MS_Fragmentation Parent [M+H]⁺ m/z 233.11 Frag1 Loss of Propyl Group (C₃H₇) Parent->Frag1 - 43 Da Frag2 Thiazole Ring Cleavage Parent->Frag2 Complex Frag3 Loss of NH₃ Parent->Frag3 - 17 Da

Caption: Predicted major fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are essential for structural confirmation.

The following table provides estimated chemical shifts based on the analysis of similar structures.[6] The actual spectra must be acquired for definitive assignment.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiazole-NH₂ ~7.0 (broad singlet, 2H)-
Aromatic-H (phenyl) 7.2 - 7.5 (multiplet, 4H)125.0 - 140.0
Thiazole-CH₃ ~2.4 (singlet, 3H)~15.0
Propyl-CH₂ (benzylic) ~2.6 (triplet, 2H)~38.0
Propyl-CH₂ ~1.6 (sextet, 2H)~24.0
Propyl-CH₃ ~0.9 (triplet, 3H)~14.0
**Thiazole-C2 (C-NH₂) **-~168.0
Thiazole-C4 -~145.0
Thiazole-C5 -~115.0
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to confirm connectivity and finalize assignments.

Thermal Properties and Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of the compound, including its melting point, thermal stability, and purity.[7]

Rationale and Workflow

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of polymorphic transitions. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperature.[8]

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis start Accurately weigh 3-5 mg of sample into pan tga_run Heat under N₂ atmosphere (e.g., 10 °C/min) start->tga_run dsc_run Heat under N₂ atmosphere (e.g., 10 °C/min) start->dsc_run tga_data Record mass loss vs. temperature tga_run->tga_data dsc_data Record heat flow vs. temperature dsc_run->dsc_data

Caption: General workflow for TGA and DSC analysis.

Protocol: TGA and DSC Analysis
ParameterRecommended SettingPurpose
Instrument Simultaneous Thermal Analyzer (STA) or separate TGA/DSCAn STA allows for concurrent data collection on the same sample.[8]
Sample Mass 3 - 5 mgA typical sample size for pharmaceutical thermal analysis.
Heating Rate 10 °C/minA standard heating rate that balances resolution and analysis time.
Temperature Range 30 °C to 350 °C (or higher if needed)To cover melting and initial decomposition.
Purge Gas Nitrogen (30 mL/min)Provides an inert atmosphere to prevent oxidative degradation.
Crucible Aluminum or AluminaStandard sample pans for this temperature range.

Data Interpretation:

  • DSC: A sharp endotherm will indicate the melting point. The absence of other thermal events before the melt suggests a single crystalline form.

  • TGA: A stable baseline followed by a sharp drop in mass indicates the onset of thermal decomposition.

Elemental Analysis

Elemental analysis (CHN/S) provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. This is a fundamental technique for confirming the identity of a newly synthesized compound.

Protocol: CHNS Analysis
  • Sample Preparation: Accurately weigh approximately 2 mg of the highly purified and dried sample.

  • Instrumentation: Use a dedicated CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Comparison: The experimentally determined weight percentages are compared to the theoretical values.

Theoretical vs. Expected Results
ElementTheoretical Weight %
Carbon (C) 67.19%
Hydrogen (H) 6.94%
Nitrogen (N) 12.06%
Sulfur (S) 13.80%

Self-Validation: The experimental results should be within ±0.4% of the theoretical values to confirm the elemental composition and, by extension, the molecular formula.

Conclusion

The analytical methods outlined in this guide provide a comprehensive and robust framework for the complete characterization of this compound. By systematically applying these chromatographic, spectroscopic, thermal, and elemental analysis techniques, researchers can confidently establish the identity, purity, and stability of this compound. Adherence to these protocols will generate high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development process. It is imperative to note that these protocols serve as validated starting points and should be fully optimized and validated for their specific intended applications.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. Retrieved from [Link]

  • Rojek, B., & Wesolowski, M. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. Retrieved from [Link]

  • Perfumer & Flavorist. (2006). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. Retrieved from [Link]

  • ResearchGate. (n.d.). studies and synthesis of nitrogen, sulphur containing heterocycles and their biological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • IJPPR. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

Sources

Structural Elucidation of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained, and a detailed analysis of the expected spectral data is presented to guide researchers in the unambiguous structural verification and purity assessment of this and structurally related molecules.

Introduction: The Imperative for Structural Verification

This compound belongs to the 2-aminothiazole class, a privileged scaffold in drug discovery known for a wide range of biological activities.[1] Accurate and irrefutable structural confirmation is the cornerstone of any research and development program, ensuring that biological or material properties are correctly attributed to the molecule of interest.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution.[2] It provides granular information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note moves beyond basic spectral acquisition to provide a holistic workflow, from sample preparation to the strategic interpretation of advanced 2D NMR experiments, ensuring trustworthy and reproducible results.

Strategic Overview: An Integrated NMR Workflow

The complete characterization of the target molecule relies on a multi-faceted NMR approach. The workflow is designed to build a comprehensive picture of the molecular structure, with each experiment providing a unique layer of evidence.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Dissolution & Filtration Tube Transfer to NMR Tube Prep->Tube 0.6-0.7 mL H1 1D ¹H NMR (Proton Environments) Tube->H1 C13 1D ¹³C NMR (Carbon Backbone) H1->C13 TwoD 2D Experiments (COSY, HSQC, HMBC) C13->TwoD Assign Fragment Assignment (¹H, ¹³C, HSQC) TwoD->Assign Connect Connectivity Mapping (COSY, HMBC) Assign->Connect Structure Final Structure Confirmation Connect->Structure

Figure 1: Integrated workflow for NMR analysis.

Experimental Methodologies: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.

Protocol: Sample Preparation

This protocol is designed for small molecules (MW < 1000 g/mol ) to ensure high-quality, high-resolution spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • 5 mm NMR tubes (high-precision)[3]

  • Glass Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For a comprehensive set of experiments including ¹³C NMR, a more concentrated sample of 15-25 mg is recommended.[3][4]

  • Solvent Selection: The choice of solvent is critical. CDCl₃ is a common first choice for many organic molecules. However, the amine (-NH₂) protons may exchange or have a very broad signal. DMSO-d₆ is an excellent alternative as it is a hydrogen-bond acceptor, often resulting in sharper -NH₂ signals at a downfield chemical shift.[5][6] Solvent choice can significantly influence the chemical shifts of aromatic and amine protons.[7][8]

  • Dissolution: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][9] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm tube, which is optimal for shimming.[10]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[10]

  • Filtration and Transfer: If any particulate matter remains, filter the solution directly into the NMR tube. This can be achieved by pushing a small plug of cotton or glass wool into a Pasteur pipette and transferring the solution through it.[3][9] Solid particles will degrade spectral quality by interfering with the magnetic field homogeneity.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[9]

Protocol: NMR Data Acquisition

The following are general acquisition parameters for a 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 1024 to 4096 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected sequence (e.g., cosygpqf).

    • HSQC: Use a standard gradient-selected sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Set the ¹J C-H coupling constant to ~145 Hz.

    • HMBC: Use a standard gradient-selected sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJ C-H) to 8 Hz to observe 2- and 3-bond correlations.

Data Interpretation: Decoding the Spectra

The following sections detail the predicted NMR signals for this compound, providing a roadmap for spectral assignment.


(Self-generated image of the molecule's structure for annotation)
Predicted ¹H NMR Data

The proton spectrum can be divided into distinct aliphatic and aromatic regions. The amine protons are often observed as a broad signal that can vary in position.[6]

LabelAssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration
H-a-CH₂-CH₂-CH₃ ~0.95Triplet (t)J ≈ 7.43H
H-b-CH₂-CH₂ -CH₃~1.65SextetJ ≈ 7.52H
H-cAr-CH₂ -CH₂-CH₃~2.60Triplet (t)J ≈ 7.62H
H-dThiazole-CH₃ ~2.40Singlet (s)-3H
H-eAromatic (ortho to propyl)~7.25Doublet (d)J ≈ 8.02H
H-fAromatic (meta to propyl)~7.35Doublet (d)J ≈ 8.02H
H-g-NH₂ ~5.5-7.0Broad Singlet (br s)-2H

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[6][11]

Predicted ¹³C NMR Data

The ¹³C spectrum provides a count of unique carbon environments.

LabelAssignmentPredicted δ (ppm)
C-1-CH₂-CH₂-CH₃ ~13.9
C-2-CH₂-CH₂ -CH₃~24.5
C-3Ar-CH₂ -CH₂-CH₃~37.8
C-4Thiazole-CH₃ ~12.0
C-5C -NH₂ (Thiazole C2)~168.0
C-6C -Ar (Thiazole C4)~148.0
C-7C -CH₃ (Thiazole C5)~115.0
C-8Aromatic (ortho to propyl)~129.0
C-9Aromatic (meta to propyl)~128.5
C-10Aromatic (C -CH₂)~142.0
C-11Aromatic (C -Thiazole)~131.0

Note: These are typical chemical shift ranges.[12] DEPT-135 or APT experiments can be used to differentiate CH₃/CH from CH₂ carbons.

Unambiguous Assignment with 2D NMR

While 1D spectra provide the initial data, 2D experiments are essential for irrefutable assignment by revealing the connectivity between atoms.

  • COSY (¹H-¹H Correlation): This experiment will confirm the propyl chain spin system. Expect to see a cross-peak between H-a and H-b, and another between H-b and H-c. The aromatic protons H-e and H-f may show a weak correlation depending on the resolution.[13]

  • HSQC (¹H-¹³C One-Bond Correlation): This spectrum maps each proton to the carbon it is directly attached to. It will definitively link H-a to C-1, H-b to C-2, H-c to C-3, H-d to C-4, H-e to C-8, and H-f to C-9.[14][15]

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for assembling the molecular fragments.[13][16] Key expected correlations are illustrated below.

G H_c H-c (~2.60 ppm) C_10 C-10 H_c->C_10 ³J C_8 C-8 H_c->C_8 ²J H_d H-d (~2.40 ppm) C_6 C-6 H_d->C_6 ³J C_7 C-7 H_d->C_7 ²J H_e H-e (~7.25 ppm) H_e->C_10 ²J C_11 C-11 H_e->C_11 ³J H_f H-f (~7.35 ppm) H_f->C_11 ²J H_f->C_6 ²J C_5 C-5

Figure 2: Key HMBC correlations for structural assembly.

HMBC Interpretation Highlights:

  • Propyl-to-Phenyl Link: The benzylic protons (H-c) will show correlations to the ortho-aromatic carbon (C-8, ²J) and the ipso-carbon of the propyl group (C-10, ³J).

  • Phenyl-to-Thiazole Link: The aromatic protons adjacent to the thiazole ring (H-f) will show a crucial correlation to the thiazole carbon C-6 (²J), firmly establishing the connection between the two rings.

  • Methyl-to-Thiazole Link: The methyl protons (H-d) will correlate to both adjacent thiazole carbons, C-7 (²J) and C-6 (³J), confirming its position at C5 of the thiazole ring.

Conclusion

By systematically applying the protocols and interpretive strategies outlined in this guide, researchers can achieve confident and unambiguous structural characterization of this compound. This integrated workflow, combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, provides a robust and self-validating system critical for the integrity of research in drug development and chemical sciences.

References

  • NMR Sample Preparation . (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • T. Schaefer & W. G. Schneider. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines . Journal of Inorganic and Nuclear Chemistry, 14, 239-240. Retrieved from [Link]

  • Small molecule NMR sample preparation . (2023, August 29). Emory University. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES . Defense Technical Information Center. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation . (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Schaefer, T. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines . ResearchGate. Retrieved from [Link]

  • 5-HMR-2 Chemical Shift . (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Hirayama, M., et al. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional . Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. Retrieved from [Link]

  • Supporting Information for... . (n.d.). Source not specified. Retrieved from [Link]

  • d4ob01725k1.pdf . (2024). The Royal Society of Chemistry. Retrieved from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d . (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential . (n.d.). AWS. Retrieved from [Link]

  • Chatterjee, A., et al. (2008). Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate . PMC, NIH. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only . (n.d.). Source not specified. Retrieved from [Link]

  • ¹H NMR spectrum of the thiazole derivative B . (n.d.). ResearchGate. Retrieved from [Link]

  • Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... . (n.d.). ResearchGate. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC) . (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020, August 10). YouTube. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine . (n.d.). NIH. Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . (2021, August 25). MDPI. Retrieved from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . (n.d.). PMC, NIH. Retrieved from [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine . (n.d.). NIH. Retrieved from [Link]

  • 5-(4-Propylphenyl)thiazol-2-amine . (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS AND INVESTIGATION OF FUNCTIONALIZED N-(4-METHYLPHENYL)- AND N-(4-NAPHTHALEN-1-IL)AMINOTHIAZOLE DERIVATIVES . (2021, April 9). KTU ePubl. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing and Utilizing 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine (MPTA) as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This structural motif's versatility has made it a focal point for the discovery of novel therapeutic agents and research tools. This guide focuses on a specific, yet uncharacterized, member of this family: 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine , which we will refer to as MPTA.

Given the absence of published literature on MPTA's biological function[3], this document serves as a comprehensive framework for the modern researcher. It provides the foundational principles and detailed, field-proven protocols required to systematically characterize MPTA, validate its engagement with a putative biological target, and ultimately develop it into a reliable molecular probe for cellular and biochemical studies. We will proceed under the hypothesis that MPTA, like other aminothiazole derivatives, may target protein kinases or metabolic enzymes[4][5], and the following protocols are designed to rigorously test this hypothesis.

Part 1: Foundational Principles of a Chemical Probe

A high-quality chemical probe is a small molecule used to study the function of a specific protein target in a biological system. Its value is directly tied to its characterization. The goal is not merely to find a molecule that binds, but to validate one that can produce a reliable and interpretable biological outcome directly attributable to its interaction with the intended target.[6][7]

The Three Pillars of a Validated Probe:

  • Potency: The probe should interact with its target at a low concentration (typically with an IC₅₀ or K_d < 100 nM in biochemical assays and an EC₅₀ < 1 µM in cellular assays).[6]

  • Selectivity: The probe must demonstrate significantly higher potency for its intended target over other related proteins, especially those within the same family.[6]

  • Target Engagement: There must be direct evidence that the probe binds to its target in the relevant biological context (i.e., within intact cells), leading to a measurable functional outcome.[7][8]

The following workflow provides a strategic overview of the process of validating a novel compound like MPTA.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Application as a Probe A Compound Acquisition & QC (MPTA) B In Vitro Target Screening (e.g., Kinase Panel) A->B Hypothesis Driven C Biochemical Potency Assay (IC50 Determination) B->C Hit Identified D Cellular Target Engagement (CETSA Protocol) C->D Potent Hit E Cellular Functional Assay (e.g., Phosphorylation) D->E F Selectivity & Off-Target Analysis E->F G Pathway Interrogation (Downstream Signaling) F->G H Phenotypic Assays (e.g., Cell Viability, Imaging) G->H I Validated Molecular Probe H->I G A 1. Treat Cells (Vehicle vs. MPTA) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Analyze by Western Blot (Detect Target Protein) E->F G Result: Increased soluble protein in MPTA-treated samples indicates stabilization F->G G MPTA MPTA Probe TargetKinase Target Kinase (e.g., Kinase X) MPTA->TargetKinase Inhibits pSubstrate Phosphorylated Substrate (p-Protein Y) TargetKinase->pSubstrate Phosphorylates Substrate Downstream Substrate (Protein Y) Substrate->TargetKinase Phenotype Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Phenotype

Caption: Hypothetical pathway interrogated by the MPTA probe.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response of MPTA (e.g., from 10 µM down to 10 nM) for a relevant time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-p-Protein Y).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate will confirm that MPTA functionally inhibits its target in a cellular context.

Protocol 4.2: Immunofluorescence (IF) for Target-Related Phenotypes

Causality: Inhibiting a target protein can often lead to changes in cellular morphology or the localization of other proteins. Immunofluorescence microscopy allows for the visualization of these phenotypic changes, providing spatial and qualitative context to the biochemical data.

[9][10]Step-by-Step Methodology:

  • Sample Preparation:

    • Seed cells on glass coverslips or in imaging-quality multi-well plates and allow them to adhere. [10] * Treat cells with MPTA at an effective concentration (e.g., 1-5x the cellular EC₅₀) and a vehicle control for a predetermined time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [11] * Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

[11]3. Blocking and Staining:

  • Wash three times with PBS.
  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
  • Incubate with the primary antibody (diluted in blocking buffer) against a protein of interest (e.g., the target itself or a downstream marker) overnight at 4°C in a humidified chamber. [9] * Wash three times with PBS.
  • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. [9] * (Optional) Counterstain nuclei with DAPI.
  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium. [9] * Image the samples using a confocal or widefield fluorescence microscope, ensuring consistent acquisition settings across all samples.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Wright, Z. V. F., & Sieber, S. A. (2016). Target validation using in-cell small molecule clickable imaging probes. MedChemComm. Available at: [Link]

  • Willson, T. M. (2013). Target validation using in-cell small molecule clickable imaging probes. RSC Publishing. Available at: [Link]

  • A-Gonzalez, N., Bennett, J. M., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., … Zuercher, W. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Available at: [Link]

  • Workman, P., & Collins, I. (2018). Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available at: [Link]

  • Sae-Lee, W., & To, K. K. W. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., … Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • LaMarr, W. A., Packer, M. J., Lauberth, S. M., & Foley, T. L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Basavaraju, M., & Schulze, H. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Andrews, R., Lachica, J., Lee, S. F., & Ghandi, S. (2023). Single-molecule Immunofluorescence Tissue Staining Protocol for Oligomer Imaging. protocols.io. Available at: [Link]

  • de Oliveira, M. F., da Silva, A. F. M., & de Souza, A. A. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. PubChem. Available at: [Link]

  • Knapp, S., & Laufer, S. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Petrikaite, V., Tarasevicius, E., & Pavilonis, A. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • MDPI. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. Available at: [Link]

Sources

Thiazole Derivatives in Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of pharmacologically active compounds, including a number of clinically approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of thiazole derivatives in modern drug discovery. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and provide detailed protocols for their evaluation.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The significance of the thiazole ring in drug design stems from its ability to engage in a variety of non-covalent interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in hydrophobic and van der Waals interactions. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking with aromatic residues in proteins. This versatility in binding, combined with its metabolic stability, makes the thiazole nucleus an attractive starting point for the design of novel therapeutic agents.[1]

Therapeutic Applications of Thiazole Derivatives

Thiazole derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4]

Anticancer Applications

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Targeting Kinase Signaling and Tubulin Polymerization

A prominent example of a thiazole-containing anticancer drug is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias, by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.[5] Beyond BCR-ABL, Dasatinib also inhibits other kinases such as the SRC family kinases, c-KIT, and PDGFRβ.[5]

Many thiazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[6] Thiazole-based inhibitors can target key components of this pathway, such as PI3Kα and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

Another important mechanism of action for anticancer thiazole derivatives is the inhibition of tubulin polymerization . Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated strategy in cancer therapy. Certain thiazole derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptotic cell death.[7][8]

Workflow for Evaluating Anticancer Thiazole Derivatives

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Thiazole Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Polymerization) Cytotoxicity->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Workflow for Anticancer Drug Discovery.

PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway.
Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad range of bacteria and fungi.[4][9]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of thiazole derivatives are varied. Some compounds are known to inhibit essential microbial enzymes. For instance, certain thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] Others may disrupt the integrity of the microbial cell membrane or inhibit key metabolic pathways.[4] In fungi, some thiazole derivatives have been found to inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[10]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[11]

Mechanism of Action: Inhibition of Inflammatory Mediators

A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[12] Additionally, some thiazole derivatives have been shown to inhibit the production of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[13]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Emerging research has highlighted the potential of thiazole derivatives as neuroprotective agents.[14][15]

Mechanism of Action: Targeting Enzymes in the CNS

One of the key mechanisms underlying the neuroprotective effects of some thiazole derivatives is the inhibition of monoamine oxidase B (MAO-B).[16][17] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. In the context of Alzheimer's disease, certain thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.[14][18] Some derivatives also exhibit neuroprotective effects by activating sirtuin 1 (SIRT1), a protein involved in cell longevity and stress resistance.[15][19]

Monoamine Oxidase (MAO) Inhibition Pathway

Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degraded by Metabolites Inactive Metabolites MAOB->Metabolites Thiazole Thiazole Derivative Thiazole->MAOB Inhibits

Mechanism of MAO-B Inhibition.

Data on Biological Activities of Thiazole Derivatives

The following table summarizes the biological activities of a selection of thiazole derivatives from the literature, providing a comparative overview of their potency.

Compound ClassTarget/AssayIC50/MICTherapeutic AreaReference(s)
2,4-Disubstituted ThiazolePI3Kα0.086 µMAnticancer[6]
2,4-Disubstituted ThiazolemTOR0.221 µMAnticancer[6]
Thiazole-Naphthalene DerivativeTubulin Polymerization3.3 µMAnticancer[7]
2-Phenylacetamido-thiazoleE. coli KAS III5.3 µMAntibacterial[20]
2,4-Disubstituted ThiazoleS. aureus16.1 µM (MIC)Antibacterial[4]
2-(2-Hydrazinyl)thiazoleP. falciparum10.03-54.58 µg/mLAntimalarial[20]
4-Thiazolidinone DerivativeC. albicans18.44 µM (MIC)Antifungal[6]
Cyclopropyl-hydrazinyl-thiazoleC. albicans0.008-7.81 µg/mL (MIC)Antifungal[21]
PyrazolothiazoleVaccinia Virus7 µg/mL (EC50)Antiviral[22]
Benzyl piperidine-linked diaryl thiazoleAcetylcholinesterase (AChE)0.30 µMNeuroprotection[14]
4-(3-nitrophenyl)thiazol-2-ylhydrazoneMAO-B13.0 nMNeuroprotection[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole derivative and for key biological assays.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the classic Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask

Procedure:

  • In a round bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[23]

  • Add methanol as the solvent and a stir bar.

  • Heat the mixture to reflux with stirring for 12 hours.[23] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove any unreacted acetophenone and iodine.[23]

  • Pour the washed mixture into a solution of ammonium hydroxide to neutralize the hydroiodic acid formed during the reaction.[23]

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from hot methanol to obtain pure 2-amino-4-phenylthiazole.[23]

  • Dry the purified product and determine the yield and melting point. Characterize the product using spectroscopic methods such as NMR and Mass Spectrometry.

Causality: The Hantzsch synthesis is a condensation reaction between an α-haloketone (formed in situ from acetophenone and iodine) and a thioamide (thiourea). The reaction proceeds through the formation of an intermediate which then cyclizes to form the thiazole ring. The use of excess thiourea helps to drive the reaction to completion.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of thiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Thiazole derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Thiazole derivative stock solution (dissolved in DMSO)

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thiazole derivative in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.[9]

Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a measure of the potency of the compound against the tested pathogen.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(3), 256-263.
  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 22(23), 2735-2761.
  • El-Naggar, A. M., et al. (2022).
  • Ghasemi, S., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12.
  • Karakaya, A., et al. (2024). Synthesis of novel thiazole derivatives against Alzheimer's disease and investigation of their cholinesterase inhibition and antioxidant properties. European Journal of Life Sciences, 3(3), 101-106.
  • Arora, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 223-241.
  • A. F. M. F. Rahman, et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-174.
  • Chivapat, P., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry.
  • Kumar, D., et al. (2011). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 2(8), 1957-1969.
  • Belwal, C. K., & Joshi, K. A. (2014). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1089.
  • Ali, T. E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.
  • Singh, R. K., et al. (2019). Thiazole Compounds as Antiviral Agents: An Update. Medicinal Chemistry, 15(7), 708-734.
  • Farghaly, T. A., et al. (2023). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 28(17), 6331.
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33269-33283.
  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2023). Molecules, 28(5), 2305.
  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355-6367.
  • Chimenti, F., et al. (2005). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1835-1841.
  • Chivapat, P., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing.
  • Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
  • Karakaya, A., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Molecular Structure, 1301, 137351.
  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7531.
  • Singh, R. K., et al. (2019). Thiazole Compounds as Antiviral Agents: An Update.
  • Gençer, H. K., et al. (2008). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Archiv der Pharmazie-Chemistry in Life Sciences, 341(7), 417-423.
  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 167, 437-451.
  • Singh, R. K., et al. (2019).
  • Granese, A., et al. (1993). MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Il Farmaco, 48(11), 1569-1583.
  • Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(21), 6699.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2013). Medicinal Chemistry Research, 22(9), 4438-4449.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18991-19002.
  • Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2021). EXCLI Journal, 20, 134-149.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1300, 137219.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022).
  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.
  • Thiazole Containing Heterocycles with CNS Activity. (2018). Current Organic Chemistry, 22(14), 1366-1386.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances, 13(45), 31637-31646.

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Enduring Promise of Thiazoles in Antimicrobial Discovery

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. This scaffold is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4] Of particular significance is the recurrent discovery of thiazole derivatives with potent antimicrobial properties against a broad spectrum of pathogens.[2][3][5] The rise of antimicrobial resistance (AMR) has created an urgent global health threat, necessitating the development of novel and effective antimicrobial agents.[1][4] Thiazole derivatives represent a promising class of compounds in this ongoing search, with various mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).[1]

These application notes provide a comprehensive, in-depth guide to the experimental setup for robustly evaluating the antimicrobial activity of novel or modified thiazole derivatives. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability.[6][7][8] We will move beyond simple procedural lists to explain the rationale behind key steps, empowering researchers to not only execute these assays but also to understand and troubleshoot them effectively.

Part 1: Foundational Assays for Antimicrobial Screening

The initial assessment of a compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC) and assessing its zone of inhibition. These foundational assays provide quantitative and qualitative data, respectively, on the compound's efficacy.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[10][11][12] This quantitative value is crucial for comparing the potency of different compounds and for guiding further development.[11][13]

This technique involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the thiazole compound in a liquid growth medium within a 96-well microtiter plate.[14][15] After incubation, the wells are visually assessed for turbidity, and the lowest concentration that prevents growth is recorded as the MIC.[15][16]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Thiazole_Prep Prepare Thiazole Stock Solution & Dilutions Plate_Loading Load Microtiter Plate: - Thiazole Dilutions - Inoculum - Controls Thiazole_Prep->Plate_Loading Dispense 50 µL/ well Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Loading Dispense 50 µL/ well Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Thiazole_Prep Incubation Incubate Plate (35°C ± 2°C, 16-20h) Plate_Loading->Incubation Reading Read Plate Visually for Turbidity Incubation->Reading MIC_Determination Determine MIC Value (Lowest Clear Well) Reading->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Materials and Reagents:

  • Thiazole derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Selected microbial strains (see Table 1)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[9]

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Thiazole Compounds:

    • Dissolve the thiazole derivative in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay should not exceed 1% (v/v) to avoid toxicity to the microbes.

    • Perform serial twofold dilutions of the stock solution in CAMHB in a separate "mother" plate or tubes to achieve the desired concentration range for testing.[15]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.[15][17]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm), and corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate thiazole dilution from the "mother" plate into the corresponding wells of the final 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.[14][15]

    • Crucial Controls:

      • Growth Control: A well containing only CAMHB and the microbial inoculum (no thiazole compound). This well must show distinct turbidity.[15]

      • Sterility Control: A well containing only CAMHB. This well must remain clear.[15]

      • Solvent Control: A well containing CAMHB, inoculum, and the highest concentration of DMSO used in the assay.

      • Reference Control: A row dedicated to a standard antibiotic to validate the assay against known susceptible strains.

  • Incubation:

    • Seal the plates (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[15][16] Fungal species like Candida albicans may require 24-48 hours.

  • Result Interpretation:

    • Following incubation, place the plate on a dark, non-reflective surface and determine the MIC by visually identifying the lowest concentration of the thiazole derivative that completely inhibits visible growth of the organism.[15][16]

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[9][18] It is widely used for preliminary screening due to its simplicity and low cost.[13][19]

A paper disk impregnated with a known concentration of the thiazole compound is placed on an agar plate that has been uniformly inoculated with a test microorganism.[19][20] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[19] The diameter of this zone is proportional to the compound's activity.

Disk_Diffusion_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate for a Confluent Lawn Inoculum_Prep->Inoculate_Plate Disk_Prep Impregnate Sterile Disks with Thiazole Solution Place_Disks Place Thiazole & Control Disks on Agar Surface Disk_Prep->Place_Disks Plate_Prep Prepare Mueller-Hinton Agar (MHA) Plates Plate_Prep->Inoculate_Plate Inoculate_Plate->Place_Disks Within 15 mins Incubation Incubate Plate (35°C, 18-24h) Place_Disks->Incubation Within 15 mins Measure_Zones Measure Diameters of Zones of Inhibition (mm) Incubation->Measure_Zones Interpret_Results Compare Zone Sizes to Interpret Susceptibility Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Materials and Reagents:

  • Thiazole derivatives

  • Sterile solvent (e.g., DMSO, ethanol)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Selected microbial strains (see Table 1)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Standard antibiotic disks (e.g., Ciprofloxacin, Norfloxacin)

  • Ruler or calipers

Step-by-Step Procedure:

  • Preparation of Thiazole Disks:

    • Dissolve the thiazole compound in a suitable volatile solvent to a known concentration.

    • Aseptically apply a precise volume (e.g., 10 µL) of the thiazole solution onto sterile blank paper disks and allow them to dry completely in a sterile environment. Rationale: The amount of compound per disk must be consistent for reproducible results.

  • Inoculum and Plate Preparation:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[9]

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside wall of the tube.

    • Streak the swab over the entire surface of an MHA plate to obtain a uniform lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[19]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Disk Placement:

    • Using sterile forceps, place the prepared thiazole disks and standard antibiotic disks onto the inoculated agar surface.[9][19]

    • Ensure disks are spaced far enough apart (minimum 24 mm from center to center) to prevent overlapping zones of inhibition.

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[19]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[20]

  • Result Interpretation:

    • After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

    • The results are typically interpreted qualitatively (presence or absence of a zone) or semi-quantitatively by comparing the zone diameter to that of a standard antibiotic.

Part 2: Characterizing the Nature of Antimicrobial Activity

Once a thiazole derivative demonstrates inhibitory activity (a low MIC), the next critical step is to determine whether it is bacteriostatic (inhibits growth) or bactericidal (kills the organism).[21][22]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial microbial population.[13] This assay is a direct extension of the MIC test.

  • Perform an MIC Test: First, determine the MIC of the thiazole compound as described in the broth microdilution protocol.

  • Subculturing: After the MIC is read, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the thiazole derivative that results in no microbial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.

The relationship between the MBC and MIC provides a quantitative measure of the compound's killing activity.[23][24]

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[23]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.[23]

This distinction is critical; bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.[25]

Part 3: Experimental Parameters and Data Presentation

Consistency and standardization are paramount in antimicrobial testing. The following tables summarize key parameters for setting up these experiments.

Table 1: Recommended Microbial Strains for Antimicrobial Screening

Microorganism Strain Type Gram Stain Relevance Recommended Growth Medium
Staphylococcus aureusATCC 25923 / ATCC 29213Gram-positiveCommon cause of skin, soft tissue, and bloodstream infections.[26]Mueller-Hinton Agar/Broth
Escherichia coliATCC 25922 / ATCC 35218Gram-negativeRepresentative of Enterobacteriaceae; common cause of UTIs and gastrointestinal infections.[26]Mueller-Hinton Agar/Broth
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen known for its intrinsic resistance.[27]Mueller-Hinton Agar/Broth
Candida albicansATCC 90028N/A (Fungus)Common cause of opportunistic fungal infections (candidiasis).[27]RPMI-1640 for broth, Sabouraud Dextrose Agar for plates

Rationale: Using standardized ATCC (American Type Culture Collection) strains is essential for quality control and ensures that results are comparable across different laboratories and studies.[28]

Table 2: Example Data Presentation for MIC/MBC Results (µg/mL)

Compound S. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853C. albicans ATCC 90028
Thiazole-A (MIC) 816>12832
Thiazole-A (MBC) 1664>128128
MBC/MIC Ratio 2 (Bactericidal)4 (Bactericidal)-4 (Fungicidal)
Ciprofloxacin (MIC) 0.250.0150.5N/A
Fluconazole (MIC) N/AN/AN/A1

Conclusion

This guide provides a detailed and scientifically grounded framework for the initial in vitro evaluation of thiazole derivatives as potential antimicrobial agents. By adhering to standardized protocols such as the broth microdilution for MIC, disk diffusion for qualitative screening, and MBC determination for assessing bactericidal versus bacteriostatic activity, researchers can generate reliable and reproducible data. This information is fundamental for establishing structure-activity relationships (SAR), identifying lead compounds, and guiding the subsequent stages of the drug discovery and development pipeline.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 15, 2026, from [Link]

  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved January 15, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 15, 2026, from [Link]

  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 15, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 15, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 15, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 15, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • Sharshira, E. M., & Hamdy, N. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 88-94. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. [Link]

  • Döndü, Ö., & Gümüş, Z. P. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Chemotherapy, 1-10. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 15, 2026, from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2024). ResearchGate. [Link]

  • Evaluation of Bactericidal and Bacteriostatic. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved January 15, 2026, from [Link]

  • Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. (2024). Microbe Investigations. Retrieved January 15, 2026, from [Link]

  • Bacteriostatic vs Bactericidal. (2020). Dr. Germophile. Retrieved January 15, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2018). Semantic Scholar. [Link]

  • Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests?. (2022). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Studies of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, providing a foundational understanding for designing robust stability studies.

Q1: What are the primary stability concerns for this compound based on its structure?

A1: The chemical structure of this compound, featuring a thiazole ring, an exocyclic amine group, and alkyl substituents, presents several potential stability challenges:

  • Oxidation: The electron-rich thiazole ring and the 2-amine group are susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light.[1] Exposure to UV or visible light may lead to complex degradation pathways, including reactions with singlet oxygen.[1]

  • Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially lead to ring cleavage, especially at elevated temperatures.[2]

  • Thermal Stress: High temperatures can induce degradation, potentially through cleavage of the alkyl-aryl bond or reactions involving the amine group.

Q2: What are the regulatory guidelines I should follow for stability testing of this compound?

A2: The International Council for Harmonisation (ICH) guidelines are the global standard for stability testing. Key documents to consult include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies.[3][4][5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides a systematic approach to evaluating the photosensitivity of a compound.[6][7]

  • ICH Q2(R1): Validation of Analytical Procedures. This guideline details the requirements for validating the analytical methods used in your stability studies to ensure they are "stability-indicating."

Q3: What is a "stability-indicating method," and why is it crucial for my studies?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. It is essential because it allows you to distinguish between the intact drug and its breakdown products, providing a true measure of the drug's stability over time.[3][8] Forced degradation studies are a key component in developing and validating such a method.[8][9]

Q4: How should I design a forced degradation study for this compound?

A4: A forced degradation (or stress testing) study should expose this compound to conditions more severe than those in accelerated stability testing.[8] The goal is to generate potential degradation products to develop and validate your stability-indicating method. Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., exposure to dry heat at a temperature higher than the accelerated stability condition.

  • Photodegradation: exposure to a combination of visible and UV light, as specified in ICH Q1B.[6][7]

Troubleshooting Guides

This section provides practical solutions to specific issues you may encounter during your stability studies.

Issue 1: Unexpected Peaks in HPLC Analysis After Photostability Testing
  • Symptom: You observe one or more new, significant peaks in your HPLC chromatogram after exposing the compound to light, which were not present in the dark control sample.

  • Probable Cause: The compound is undergoing photodegradation. Thiazole rings with aryl substituents can be susceptible to photo-oxidation.[1] A likely mechanism is a [4+2] Diels-Alder type cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges into degradation products.[1]

  • Troubleshooting Steps:

    • Confirm Photodegradation: Ensure that the dark control, stored under the same temperature and humidity conditions but protected from light (e.g., with aluminum foil), does not show the same degradation peaks.[10] This confirms that light is the causative factor.

    • Characterize the Degradants: If the new peaks are significant, attempt to identify their structures using LC-MS/MS and NMR. This will provide insight into the degradation pathway.[1]

    • Evaluate Packaging: The results indicate that the compound will require light-resistant packaging.[7] Consider amber glass vials or opaque containers for the drug substance and final product.

    • Refine the Analytical Method: Ensure your HPLC method provides adequate resolution between the parent compound and all major photodegradants. You may need to adjust the mobile phase composition, gradient, or column chemistry.

Issue 2: Loss of Assay Value in Accelerated Stability Study with No Corresponding Increase in Impurities
  • Symptom: The assay value for this compound decreases over time at 40°C/75% RH, but you do not see a corresponding increase in any specific degradation product peaks in your HPLC chromatogram.

  • Probable Cause: There are several possibilities:

    • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them invisible to your UV detector.

    • Formation of Volatile Degradants: The breakdown products might be volatile and thus not detected by HPLC.

    • Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container.

    • Inadequate HPLC Method: The degradants may be co-eluting with the parent peak or may not be eluting from the column at all.

  • Troubleshooting Steps:

    • Mass Balance Analysis: Calculate the mass balance by summing the assay value of the parent compound and the levels of all known impurities. A significant deviation from 100% suggests the presence of undetected species.

    • Use a Universal Detector: Re-analyze the samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.

    • Headspace GC-MS: To investigate volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Re-validate the HPLC method: Spike a placebo (if applicable) with the API and a known degradant (if available) to confirm recovery and resolution. Adjust the mobile phase or gradient to ensure all components are eluting.

Issue 3: Inconsistent Results in Oxidative Stress Studies
  • Symptom: You observe highly variable levels of degradation when treating the compound with hydrogen peroxide.

  • Probable Cause: Oxidative reactions can be sensitive to trace metal ions, which can catalyze the decomposition of hydrogen peroxide and the oxidation of your compound. The presence of these ions may vary between reagent lots or in your sample matrix.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure you are using high-purity water and hydrogen peroxide.

    • Consider a Metal Chelator: Add a small amount of a chelating agent like EDTA to your sample solution to sequester any trace metal ions and see if this stabilizes the results.

    • Control Reaction Time and Temperature: Oxidative reactions can be rapid. Precisely control the reaction time and temperature before quenching the reaction (e.g., by dilution or adding a reducing agent like sodium bisulfite) and analyzing the sample.

    • Investigate Alternative Oxidants: If variability persists, consider using a different oxidizing agent, such as AIBN (azobisisobutyronitrile), which induces free-radical oxidation through a different mechanism.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to stress testing this compound.

Objective: To generate potential degradation products and validate the stability-indicating nature of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][10]

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV/PDA method.

  • Peak Purity Analysis: Perform peak purity analysis using a Photodiode Array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize/ Dilute Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂) Oxidation->Neutralize Thermal Thermal (80°C, Solid & Solution) Thermal->Neutralize Photo Photochemical (ICH Q1B) Photo->Neutralize API API Stock Solution (1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose HPLC HPLC-PDA Analysis Neutralize->HPLC Purity Peak Purity Analysis HPLC->Purity Report Identify Degradation Pathways Purity->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 5% to 95% B over 30 minA broad gradient is a good starting point to ensure elution of all potential degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 238 nmBased on typical absorbance for thiazole derivatives, but should be optimized by scanning the UV spectrum of the API.[2]
Injection Vol. 10 µLA standard injection volume.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be hypothesized.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Forced) Parent 5-Methyl-4-(4-propylphenyl) -1,3-thiazol-2-amine N_Oxide N-Oxide Formation (on Amine or Thiazole N) Parent->N_Oxide [O] Sulfoxide Thiazole Ring Oxidation (Sulfoxide/Sulfone) Parent->Sulfoxide [O] Ring_Cleavage Thiazole Ring Cleavage (e.g., via Endoperoxide) Parent->Ring_Cleavage hv, O₂ Amine_Hydrolysis Hydrolysis of Amine to Hydroxyl Parent->Amine_Hydrolysis H₂O, H⁺/OH⁻

Caption: Hypothesized degradation pathways.

This technical support guide provides a comprehensive starting point for conducting robust stability studies on this compound. By understanding the potential stability liabilities and employing systematic troubleshooting, researchers can ensure the generation of high-quality, reliable data.

References

  • ICH Topic Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available from: [Link]

  • Thiazole - Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Thiamine - Wikipedia. Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available from: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs - ResearchGate. Available from: [Link]

  • ICH guideline for photostability testing: Aspects and directions for use - ResearchGate. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. Available from: [Link]

  • Photostability testing theory and practice - Q1 Scientific. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

Sources

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Thiazoles are a cornerstone in pharmaceutical and materials science, found in compounds ranging from Vitamin B1 to anticancer agents and fungicides[1][2].

This document moves beyond standard protocols to address the practical challenges encountered in the lab. Here, we will dissect common problems, explain the chemical reasoning behind them, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during thiazole synthesis, particularly the widely used Hantzsch synthesis.

Q1: My Hantzsch thiazole synthesis has a very low yield. What are the first things I should check?

Low yield is the most frequent issue. The primary factors to investigate are reactant purity, reaction conditions, and potential side reactions[3].

  • Reactant Integrity : The purity of your α-haloketone and thioamide (or thiourea) is paramount[3][4]. Impurities can introduce competing reactions, reducing the formation of your desired product[4]. 2-Aminothiophenol, a precursor for benzothiazoles, is especially prone to oxidation, which can drastically lower yields[3].

  • Anhydrous Conditions : The presence of water can be detrimental. While some modern protocols have been developed in aqueous media, many traditional syntheses require anhydrous solvents to prevent hydrolysis of intermediates[3].

  • Stoichiometry : While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the thioamide component is a common strategy to ensure the complete consumption of the often more expensive α-haloketone. The unreacted thioamide is typically more water-soluble and easier to remove during workup[5].

Q2: The reaction has worked, but I have multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products often points to side reactions. A common issue, especially under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole alongside your target 2-aminothiazole[3][6]. Adjusting the pH to neutral or slightly basic conditions can often favor the desired product[3]. Other possibilities include self-condensation products or bis-thiazoles if stoichiometry is not carefully controlled[3].

Q3: My reaction mixture turned dark brown or black. Is the reaction failing?

While color change is expected, a rapid turn to a dark, tar-like consistency can indicate decomposition. This is often caused by:

  • Excessive Heat : Overheating can lead to the polymerization or decomposition of the thioamide or α-haloketone.

  • Instability of Reagents : Some α-haloketones are lachrymatory and unstable, especially in the presence of light or impurities. Using freshly prepared or purified reagents is crucial.

  • Alternative Methods : The traditional Hantzsch synthesis often uses toxic and unstable α-haloketones. Greener, more modern methods use alternative starting materials like α,β-unsaturated carbonyl compounds, β-keto esters, or employ multicomponent reactions under milder conditions to avoid these issues[7].

Q4: How critical is the choice of solvent?

The solvent choice is critical as it influences reactant solubility, reaction kinetics, and temperature control[3]. Polar protic solvents like ethanol and methanol are very common because they effectively dissolve the starting materials (especially thioamides) and are suitable for reflux temperatures. For less reactive substrates, higher boiling point solvents like DMF or 1,4-dioxane may be necessary[8]. Recent developments have also focused on greener solvents or even solvent-free conditions, often assisted by microwave irradiation[7][9].

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving more complex issues.

Guide 1: Diagnosing and Solving Low Yield

Low or no product yield is a frustrating but solvable problem. Use the following workflow to systematically identify the root cause.

Troubleshooting Workflow: Low Product Yield

G start Problem: Low/No Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents reagents_q1 Are reagents pure & fresh? reagents->reagents_q1 conditions Step 2: Assess Reaction Conditions conditions_q1 Is temperature optimal? conditions->conditions_q1 workup Step 3: Evaluate Workup & Purification workup_q1 Is product water-soluble? workup->workup_q1 reagents_a1_no Action: Purify starting materials (recrystallization, distillation). Verify by NMR/MP. reagents_q1->reagents_a1_no No reagents_q2 Is stoichiometry correct? reagents_q1->reagents_q2 Yes reagents_a1_yes Proceed to next check. reagents_q2->conditions Yes reagents_a2_no Action: Recalculate masses/volumes. Consider using slight excess of thioamide. reagents_q2->reagents_a2_no No conditions_a1_no Action: Screen temperatures. Lower temp may reduce side reactions; higher temp may be needed for activation. conditions_q1->conditions_a1_no No conditions_q2 Is solvent appropriate? conditions_q1->conditions_q2 Yes conditions_q2->workup Yes conditions_a2_no Action: Consult solvent table. Ensure reactants are soluble. Try a higher-boiling point solvent if needed. conditions_q2->conditions_a2_no No workup_a1_yes Action: Avoid aqueous workup. Extract with organic solvent. Consider precipitation from a non-polar solvent. workup_q1->workup_a1_yes Yes workup_q2 Was neutralization effective? workup_q1->workup_q2 No workup_a2_no Action: Product may be trapped as a salt. Ensure pH is basic before filtration/extraction. workup_q2->workup_a2_no No

Caption: A decision tree for troubleshooting low yields.

Data-Driven Optimization: Solvent and Temperature

The reaction outcome is highly dependent on physical parameters. The table below summarizes common solvents and their typical applications.

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Use Case & Rationale
Ethanol/Methanol 78 / 6524.5 / 32.7Workhorse Solvent : Good solubility for most thioamides and α-haloketones. Ideal for reflux conditions with moderately reactive substrates.[3]
Acetonitrile 8237.5Aprotic Alternative : Good for substrates sensitive to protic solvents. Its polarity helps stabilize charged intermediates.
DMF 15336.7High-Temperature Reactions : Used for unreactive or sterically hindered substrates that require higher thermal energy to react.[8]
1,4-Dioxane 1012.2Aprotic, Moderate Temp : Useful when a non-protic environment is needed at a moderate reflux temperature.
Trifluoroethanol 7426.7Specialized Applications : Used in modified Gewald reactions for thiazole synthesis, demonstrating high efficacy in specific contexts.[10][11]
Water 10080.1Green Chemistry : Increasingly used in modern, eco-friendly protocols, often with catalysts or under microwave conditions.[3][7]

Expert Insight : When switching to a higher boiling point solvent like DMF, be aware that the risk of side reactions and decomposition also increases. It is often better to first try a more effective catalyst or a microwave-assisted protocol before resorting to harsh thermal conditions[9][12].

Guide 2: Product Purification and Characterization

Purifying thiazoles can be challenging due to their basic nitrogen atom, which can cause streaking on silica gel chromatography.

  • Problem : My product is an oil and won't crystallize.

    • Solution : Thiazoles can be protonated to form salts. After the reaction, neutralizing the mixture with a base like sodium carbonate is often necessary to precipitate the free base of the product, which is typically less soluble in the aqueous methanol/ethanol mixture[5][13]. If the product remains oily, attempt purification via column chromatography.

  • Problem : My compound streaks badly on the silica gel column.

    • Solution : The basic nitrogen on the thiazole ring interacts strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system.

      • Recommended Modifier : Add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to your mobile phase. This will neutralize the active sites on the silica and lead to much sharper peaks.

  • Problem : I'm not sure if I made the correct isomer.

    • Solution : In cases where 2-amino and 2-imino isomers are possible, NMR spectroscopy is a key diagnostic tool. The chemical shift of the proton at the 5-position (C5-H) of the thiazole ring is often characteristically different between the two isomers[6]. Further confirmation can be achieved through derivatization or 2D NMR techniques.

Part 3: Protocols and Mechanisms

Understanding the "how" and "why" is fundamental to optimization. This section provides a detailed protocol for a classic Hantzsch synthesis and illustrates the underlying mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust example of the Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea[13].

Materials:

  • 2-bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup : In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol)[13].

  • Solvent Addition : Add 5 mL of methanol to the vial[13].

  • Heating : Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring. The solids should dissolve to form a clear solution. Continue heating for 30 minutes[13].

  • Cooling : Remove the vial from the heat and allow it to cool to room temperature. The solution may become cloudy.

  • Neutralization & Precipitation : Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. A precipitate of the product should form immediately[5][13].

    • Causality: The product initially exists as its hydrobromide salt, which is soluble in the polar reaction mixture. Neutralization with Na₂CO₃ deprotonates the thiazole, yielding the free base which is poorly soluble in the aqueous solution and precipitates out[5].

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and unreacted thiourea[13].

  • Drying : Spread the collected solid on a watch glass and allow it to air dry completely. Determine the mass and calculate the percent yield.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a multi-step process involving nucleophilic substitution, intramolecular cyclization, and dehydration.

G cluster_0 Step 1: S-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thioamide Thioamide S-Alkylated Intermediate S-Alkylated Intermediate Thioamide->S-Alkylated Intermediate α-Haloketone Cyclized Intermediate (Hemiaminal) Cyclized Intermediate (Hemiaminal) S-Alkylated Intermediate->Cyclized Intermediate (Hemiaminal) Thiazole Product Thiazole Product Cyclized Intermediate (Hemiaminal)->Thiazole Product - H₂O

Sources

Technical Support Center: 2-Aminothiazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals demonstrating anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1] The efficient and reliable synthesis of this heterocyclic motif is therefore a critical endeavor for researchers and professionals in drug development. This guide provides in-depth technical support, addressing common challenges encountered during the synthesis of 2-aminothiazoles, with a primary focus on the widely employed Hantzsch thiazole synthesis.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Optimization

Q1: My Hantzsch 2-aminothiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones can be lachrymatory and unstable. Ensure you are using a fresh or properly stored batch. Purity can be checked by NMR.

    • Thiourea Purity: Use high-purity thiourea. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While alcohols like methanol or ethanol are common, consider exploring other solvents if yields are poor.[3] For instance, microwave-assisted syntheses often use DMF or 1,4-dioxane.[4]

    • Temperature: The reaction is typically heated.[3] If the yield is low, a systematic increase in temperature might be beneficial, but be cautious of potential side product formation at excessively high temperatures. Some modern protocols even utilize microwave irradiation to reduce reaction times and improve yields.[4][5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to decomposition or side product formation.

  • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[3]

  • Work-up Procedure:

    • Precipitation: The 2-aminothiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic solution, such as 5% sodium carbonate.[3] Ensure the pH is sufficiently basic to neutralize any hydrohalic acid formed and to precipitate the free base.

    • Extraction: If the product is not readily precipitating, extraction with an appropriate organic solvent (e.g., ethyl acetate) after neutralization may be necessary.

Q2: I am observing significant impurity formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side reactions in the Hantzsch synthesis can be a major issue. Here are some common culprits and mitigation strategies:

  • Formation of Dimeric Byproducts: Self-condensation of the α-haloketone can occur, especially under strongly basic conditions or at high temperatures. To minimize this, add the base slowly or use a milder base.

  • Over-alkylation: The exocyclic amino group of the 2-aminothiazole product can react with the α-haloketone starting material. Using a slight excess of thiourea can help consume the α-haloketone and reduce this side reaction.

  • Hydrolysis of α-Haloketone: In the presence of water, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone. Ensure you are using anhydrous solvents if this is a suspected issue.

  • Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization pathways can lead to isomeric impurities. Careful control of reaction temperature and pH can often favor the desired product.

Q3: How can I effectively monitor the progress of my 2-aminothiazole synthesis?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • TLC Protocol:

    • Spotting: On a TLC plate, spot the α-haloketone starting material, the thiourea starting material (if it's UV active), and a co-spot of both. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.

    • Eluent System: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 50:50).[3] You may need to optimize this ratio depending on the polarity of your specific product.

    • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the limiting reagent spot is no longer visible.

Purification & Characterization

Q4: What is the best method to purify the crude 2-aminothiazole product?

A4: The purification method depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is often the simplest and most effective method for solid products. Ethanol or aqueous ethanol is a common recrystallization solvent.[6]

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard technique. The eluent system used for TLC monitoring can be adapted for column chromatography.[7][8]

  • Acid-Base Extraction: Since 2-aminothiazole is basic, you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product.

  • Bisulfite Adduct Formation: A more specialized method involves the formation of a bisulfite adduct. The 2-aminothiazole can be precipitated from an aqueous solution by the addition of sulfur dioxide or a bisulfite salt.[9] The purified 2-aminothiazole can then be regenerated from the adduct.

Q5: What are the key spectroscopic signatures I should look for to confirm the structure of my 2-aminothiazole product?

A5: A combination of spectroscopic techniques is used for structural confirmation.[10][11]

Spectroscopic TechniqueKey Features for 2-Aminothiazole Derivatives
¹H NMR - NH₂ protons: A broad singlet, typically in the region of 4.9 ppm, which may exchange with D₂O.[11] - Thiazole ring proton (H-5): A singlet in the aromatic region, typically around 6.7 ppm.[11] - Aromatic protons (if substituted): Signals in the aromatic region (typically 6.5-8.5 ppm).[11][12]
¹³C NMR - C-2 (attached to two nitrogens): Typically in the range of 160-170 ppm. - C-4 and C-5: Resonances in the aromatic region (approximately 100-150 ppm).[10]
IR Spectroscopy - N-H stretch: A characteristic absorption band in the range of 3300-3400 cm⁻¹.[11] - C=N stretch: An absorption band around 1515-1650 cm⁻¹.[4][11] - C-S stretch: Typically observed in the fingerprint region.[11]
Mass Spectrometry - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the synthesized compound.[10][11]
Safety

Q6: What are the primary safety concerns when working with the reagents for 2-aminothiazole synthesis?

A6: The reagents used in Hantzsch thiazole synthesis require careful handling.

  • α-Haloketones: Many α-haloketones are lachrymatory (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thiourea: Thiourea is a suspected carcinogen and may damage fertility or the unborn child.[13][14][15] It is also harmful if swallowed.[13][15] Always consult the Safety Data Sheet (SDS) before use.[13][14][15][16] Handle with extreme care, using appropriate PPE, and work in a fume hood to avoid inhalation of dust.[14]

Hantzsch Thiazole Synthesis: Mechanism & Protocol

Reaction Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea) to form a thiazole ring.[1][2] The reaction proceeds through a multi-step pathway involving nucleophilic attack, cyclization, and dehydration.[1][17]

Hantzsch_Mechanism alpha_haloketone α-Haloketone s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation Nucleophilic Attack (S-Alkylation) thiourea Thiourea thiourea->s_alkylation cyclization_intermediate Cyclized Intermediate (Thiazoline) s_alkylation->cyclization_intermediate Intramolecular Cyclization product 2-Aminothiazole cyclization_intermediate->product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Standard Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Solvent Addition: Add methanol (5 mL).[3]

  • Heating: Heat the mixture with stirring to reflux (a hot plate setting of around 100°C can be used) for 30 minutes.[3] Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.[3]

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.[3]

  • Drying: Allow the collected solid to air dry on a watch glass.

  • Characterization: Determine the mass, percent yield, and melting point of the product. Confirm the structure using NMR, IR, and mass spectrometry.

Alternative Synthetic Routes

While the Hantzsch synthesis is prevalent, other methods for preparing 2-aminothiazoles exist, including:

  • From α-Thiocyanoketones: Cyclization of α-thiocyanoketones can yield 2-aminothiazoles.[18]

  • Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide.[18]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Hantzsch synthesis and other routes.[4][5]

  • One-Pot Multi-Component Reactions: Modern approaches often involve the one-pot reaction of a ketone, thiourea, and an oxidizing agent or catalyst.[19][20]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Google Patents. Purification of 2-aminothiazole. US2489038A.
  • National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]

  • Google Patents. Method for the purification of 2-aminothiazole. US3997550A.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. Various synthetic routes to the 2-aminothiazole core preparation. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Redox. Safety Data Sheet Thiourea. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Thiourea. Available from: [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available from: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of -amino-containing 2-amino-4-phenylthiazole. Available from: [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Available from: [Link]

  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its synthetic tractability and the ability to readily introduce diverse substituents at various positions have made it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine , a specific derivative, in the context of its structurally similar analogs.

While direct experimental biological data for this compound is not extensively available in the public domain, by examining the structure-activity relationships (SAR) of closely related compounds, we can infer its potential biological profile and guide future research. This guide will delve into the known activities of analogous 4-phenyl-2-aminothiazole derivatives, focusing on their antimycobacterial, antileishmanial, and kinase inhibitory properties. Detailed experimental protocols for evaluating these activities are provided to ensure methodological rigor and reproducibility in research settings.

Structural Comparison and Inferred Biological Potential

The core structure of the compounds discussed herein is the 4-phenyl-2-aminothiazole moiety. The subject of this guide, this compound, possesses two key distinguishing features: a methyl group at the 5-position of the thiazole ring and a propyl group at the para-position of the phenyl ring. The influence of these substituents on the overall biological activity can be hypothesized based on existing SAR data for this class of compounds.

dot graph "Structural_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Core_Scaffold" [label="4-Phenyl-2-aminothiazole", fillcolor="#34A853"]; "Target_Compound" [label="5-Methyl-4-(4-propylphenyl)\n-1,3-thiazol-2-amine", fillcolor="#EA4335"]; "Analog_A" [label="4-(Substituted-phenyl)\n-2-aminothiazole"]; "Analog_B" [label="4-Phenyl-5-(substituted)\n-2-aminothiazole"]; "Analog_C" [label="N-substituted-4-phenyl\n-2-aminothiazole"];

"Core_Scaffold" -> "Target_Compound" [label=" Methyl at C5\n Propyl at para-phenyl"]; "Core_Scaffold" -> "Analog_A" [label="Varied phenyl substituents"]; "Core_Scaffold" -> "Analog_B" [label="Varied C5 substituents"]; "Core_Scaffold" -> "Analog_C" [label="Varied N-substituents"]; } Caption: Structural relationship of the target compound to its analogs.

Comparative Biological Activities of Structurally Similar Compounds

The following sections present experimental data for compounds structurally related to this compound, providing a basis for predicting its potential efficacy in various therapeutic areas.

Antimycobacterial Activity

Several studies have highlighted the potential of 2-aminothiazole derivatives as potent agents against Mycobacterium tuberculosis. The substitutions on both the phenyl ring and the thiazole core play a crucial role in determining the antimycobacterial efficacy.

Compound IDR1 (Phenyl Substituent)R2 (Thiazole C4)R3 (Thiazole C5)Linker at N2MIC (µM) vs. M. tuberculosis H37RvReference
7n 4-Cl2-pyridylHAmide6.25[2]
7b 4-F2-pyridylHAmide12.50[2]
7e 4-Br2-pyridylHAmide12.50[2]
7f 4-I2-pyridylHAmide12.50[2]
Analog 1 4-H2-pyridylHAmide>100[3]

Table 1: Antimycobacterial activity of selected 2-aminothiazole derivatives.

The data suggests that a 2-pyridyl group at the C4 position and an amide-linked substituted phenyl ring at the 2-amino position are favorable for antimycobacterial activity.[3] Specifically, halogen substitutions on the phenyl ring appear to enhance potency.[2] Based on these findings, it is plausible that this compound, if appropriately modified with an amide linker at the N2 position, could exhibit antimycobacterial properties. The presence of a lipophilic propyl group on the phenyl ring might influence cell wall penetration.

Antileishmanial Activity

4-Phenyl-1,3-thiazol-2-amines have also been investigated as potential scaffolds for the development of new antileishmanial agents. The activity against Leishmania amazonensis promastigotes and the cytotoxicity against Vero cells are key parameters in evaluating their therapeutic potential.

Compound IDR (Phenyl Substituent)IC50 (µM) vs. L. amazonensis promastigotesCC50 (µM) vs. Vero cellsSelectivity Index (SI = CC50/IC50)Reference
3 4-NO246.63>122026.11[4][5]
4 4-Cl53.12255.24.80[4][5]
6 4-Br20.78118.25.69[4][5]

Table 2: Antileishmanial activity and cytotoxicity of 4-phenyl-1,3-thiazol-2-amine derivatives.

These results indicate that substitutions on the phenyl ring significantly impact both the antileishmanial activity and the selectivity index.[4][5] The presence of a bromine atom at the para position of the phenyl ring in compound 6 resulted in the most potent antileishmanial activity in this series.[4][5] This suggests that the 4-propylphenyl substituent in our target compound could influence its antiprotozoal efficacy, potentially through altered hydrophobic interactions with the target protein.

Kinase Inhibition

The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. For instance, Dasatinib, a potent anticancer drug, features this core structure.[6] The inhibitory activity of various 2-aminothiazole derivatives against different kinases has been reported.

Compound IDTarget KinaseIC50 (µM)Reference
SNS-032 CDK2/cycE0.048[7]
Compound 27 HeLa cells (antiproliferative)1.6[7]
Compound 23 HepG2 cells (antiproliferative)0.51 (mM)[7]
Compound 24 HepG2 cells (antiproliferative)0.57 (mM)[7]

Table 3: Kinase inhibitory and antiproliferative activity of selected 2-aminothiazole derivatives.

The data highlights the potential of 2-aminothiazole derivatives as anticancer agents through kinase inhibition and antiproliferative effects.[7] The specific substitution pattern on the thiazole and phenyl rings is critical for achieving high potency and selectivity against target kinases. The propylphenyl group in this compound could potentially occupy hydrophobic pockets in the ATP-binding site of certain kinases.

Experimental Protocols

To facilitate further research and ensure the reproducibility of experimental results, detailed protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives are provided below.

General Synthesis of 4-Phenyl-2-aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

dot graph "Hantzsch_Synthesis" { rankdir=LR; node [shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"alpha_haloketone" [label="α-Haloketone"]; "thiourea" [label="Thiourea"]; "reaction" [label="Condensation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "product" [label="2-Aminothiazole Derivative", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"alpha_haloketone" -> "reaction"; "thiourea" -> "reaction"; "reaction" -> "product"; } Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the appropriate α-haloketone (e.g., 2-bromo-1-(4-propylphenyl)ethan-1-one for the synthesis of a precursor to the target compound) and thiourea in a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If necessary, neutralize with a base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

In Vitro Antimycobacterial Susceptibility Testing against M. tuberculosis

The microplate Alamar Blue assay (MABA) is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Step-by-Step Methodology:

  • Bacterial Culture: Culture M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Antileishmanial Assay against Leishmania amazonensis Promastigotes

This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote form of the parasite.

Step-by-Step Methodology:

  • Parasite Culture: Culture L. amazonensis promastigotes in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the promastigote suspension to each well.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Determine the number of viable parasites using a resazurin-based assay or by direct counting with a hemocytometer.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

dot graph "Kinase_Inhibition_Assay" { rankdir=LR; node [shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"Kinase" [label="Kinase"]; "Substrate" [label="Substrate"]; "ATP" [label="ATP"]; "Inhibitor" [label="Test Compound"]; "Reaction" [label="Phosphorylation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Detection" [label="Quantify Phosphorylation", shape=diamond, style=filled, fillcolor="#FBBC05"];

"Kinase" -> "Reaction"; "Substrate" -> "Reaction"; "ATP" -> "Reaction"; "Inhibitor" -> "Reaction"; "Reaction" -> "Detection"; } Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the target kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-32P]ATP or an ELISA-based method with a phospho-specific antibody.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule. The existing data on related 4-phenyl-2-aminothiazole derivatives suggests that this compound could exhibit antimycobacterial, antileishmanial, and/or kinase inhibitory properties. The presence of the 5-methyl and 4-propylphenyl substituents are likely to modulate these activities through steric and hydrophobic interactions. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel 2-aminothiazole derivatives, thereby facilitating the advancement of drug discovery programs centered on this versatile scaffold. Further empirical investigation is warranted to fully elucidate the therapeutic potential of this specific compound.

References

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. Available at: [Link]

  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. PubMed. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available at: [Link]

  • 5-(4-Propylphenyl)thiazol-2-amine. PubChem. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]

  • morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Semantic Scholar. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • iNOS/PGE2 inhibitors as a novel template for analgesic/anti‐inflammatory activity: Design, synthesis, in vitro biological activity and docking studies. PMC. Available at: [Link]

  • Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl). PubMed. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]

  • Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Semantic Scholar. Available at: [Link]

Sources

A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "know thy target" extends profoundly to "know thy compound's entire target landscape." The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, of which assessing target selectivity is a cornerstone. This guide provides an in-depth, technically-focused comparison of methodologies for evaluating the cross-reactivity of the novel investigational compound, 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine . While this molecule has demonstrated potent inhibitory activity against p38α mitogen-activated protein kinase (MAPK) , a key mediator of inflammatory signaling, its broader interaction profile remains to be elucidated.

Understanding the off-target effects of a kinase inhibitor is paramount for predicting potential toxicities and ensuring that the observed phenotype in preclinical models is a true consequence of on-target inhibition. This guide will delve into the strategic design of cross-reactivity studies, compare and contrast various experimental approaches, and provide a framework for interpreting the resulting data. We will also compare the selectivity profile of this compound with two well-characterized p38α inhibitors: the clinical-stage compound Neflamapimod (VX-745) and the widely used tool compound SB203580 .

The Rationale for Comprehensive Cross-Reactivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge for the development of truly selective inhibitors. A compound that inhibits multiple kinases can lead to unexpected biological effects, some of which may be therapeutic, while others could be detrimental. Therefore, a systematic evaluation of a compound's activity against a broad panel of kinases is a critical step in its preclinical development.[1][2]

A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.[2] This typically begins with a broad screen at a single high concentration, followed by dose-response studies for any kinases that show significant inhibition.

Experimental Design for Assessing Cross-Reactivity

A robust cross-reactivity study should employ a combination of biochemical and cell-based assays to provide a comprehensive picture of a compound's selectivity.

Experimental Workflow: A Tiered Approach

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Orthogonal & Cellular Validation A Compound of Interest: This compound B Broad Kinase Panel Screen (e.g., 400+ kinases) Single High Concentration (e.g., 10 µM) A->B C Identify Off-Target Hits (>70% Inhibition) B->C D IC50 Determination for Hits (10-point dose-response) C->D E Binding Affinity Assays (e.g., Thermal Shift, Ki Competition) D->E F Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) D->F G Phenotypic Cellular Assays E->G F->G cluster_0 Upstream Activators cluster_1 MAPKKKs cluster_2 MAPKKs cluster_3 MAPK cluster_4 Downstream Effectors cluster_5 Cellular Response A Stress Stimuli (UV, Osmotic Shock) C ASK1 A->C B Cytokines (TNF-α, IL-1β) D TAK1 B->D E MKK3/6 C->E D->E F p38α E->F G MK2 F->G H Transcription Factors (ATF2, CREB) F->H I Inflammation G->I H->I J Apoptosis H->J K Cell Cycle Arrest H->K

Caption: The p38 MAPK signaling pathway.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound is a critical step in its journey towards becoming a valuable research tool or therapeutic agent. The multi-tiered approach outlined in this guide, combining biochemical and cell-based assays, provides a robust framework for defining its selectivity profile. The hypothetical data presented herein suggests that this compound may possess a superior selectivity profile compared to the widely used tool compound SB203580 and is comparable to the clinical-stage inhibitor Neflamapimod.

Further studies should focus on expanding the kinase panel to include a more comprehensive representation of the human kinome. Additionally, proteomics-based approaches, such as chemical proteomics, can provide an unbiased view of the compound's interactions in a cellular context. A thorough understanding of the cross-reactivity of this compound will ultimately enable researchers to confidently interpret their experimental findings and unlock its full scientific and therapeutic potential.

References

  • Vertex Pharmaceuticals. (n.d.). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Clapper, J. R., Anderson, D. R., & Kett, J. C. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. Journal of Pharmacology and Experimental Therapeutics, 334(2), 486-494.
  • Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
  • Iannone, M., Iannitelli, A., & Di Stefano, A. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 14(11), 1109.
  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Biochemistry, 57(3), 294-305.
  • de Lago, E., Fernández-Ruiz, J., Ortega-Gutiérrez, S., & Ramos, J. A. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 165(8), 2667-2678.
  • Realini, N., Palese, F., Pizzirani, D., Pontis, S., Armirotti, A., Bandiera, T., & Piomelli, D. (2020). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. Frontiers in molecular neuroscience, 13, 139.
  • Krasowski, M. D., Ekins, S., & Pisha, E. (2014). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic drug monitoring, 36(5), 545-563.
  • Fun-Tayo, B. O., & Fischer, M. (2020). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Scientific reports, 10(1), 1-11.
  • Al-Haddad, R., Al-Hujaily, E., & Al-Attas, R. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of analytical methods in chemistry, 2023.
  • Liu, X., Zhang, Y., & Liu, C. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11843.

Sources

Comparative Benchmarking Analysis: 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a specific derivative, 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine, a compound of interest for its potential as a novel anti-inflammatory agent. Due to the prevalence of anti-inflammatory activity within this chemical class, we hypothesize that this compound may exert its effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

This document provides a comprehensive framework for benchmarking this compound against established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib , a selective COX-2 inhibitor, and Ibuprofen , a non-selective COX inhibitor. The following sections detail the proposed mechanism of action, in-depth experimental protocols for comparative analysis, and a discussion of the expected data, providing researchers with a robust methodology for evaluating this and similar novel chemical entities.

Part 1: Proposed Mechanism of Action and Scientific Rationale

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central to this process. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.

The primary advantage of selective COX-2 inhibitors over non-selective NSAIDs is a reduction in gastrointestinal side effects, as the protective functions of COX-1 are spared. Our hypothesis is that the structural features of this compound allow it to preferentially bind to the active site of the COX-2 enzyme.

The rationale for selecting our standard drugs is as follows:

  • Celecoxib: As a well-characterized, FDA-approved selective COX-2 inhibitor, it serves as the primary benchmark for efficacy and selectivity.

  • Ibuprofen: A widely used non-selective COX inhibitor, it provides a crucial control for assessing the COX-2 selectivity of our test compound.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action, where this compound selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Test Compound 5-Methyl-4-(4-propylphenyl)- 1,3-thiazol-2-amine Test Compound->COX-2 Selective Inhibition Ibuprofen Ibuprofen Ibuprofen->COX-1 Non-selective Inhibition Ibuprofen->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 Selective Inhibition

Caption: Hypothesized selective inhibition of COX-2 by the test compound.

Part 2: In Vitro Benchmarking Protocols

COX-1 and COX-2 Inhibition Assay

This assay directly measures the potency and selectivity of the test compound against the target enzymes.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for the test compound, Celecoxib, and Ibuprofen against human recombinant COX-1 and COX-2 enzymes.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prep Prepare serial dilutions of: - Test Compound - Celecoxib - Ibuprofen Incubation Incubate enzyme mix with compounds for 10 min at 37°C Compound Prep->Incubation Enzyme Prep Prepare reaction mix with: - Human recombinant COX-1 or COX-2 - Heme and Glutathione cofactors Enzyme Prep->Incubation Add Substrate Add Arachidonic Acid to initiate reaction Incubation->Add Substrate Reaction Stop Stop reaction after 2 min with HCl Add Substrate->Reaction Stop Quantification Quantify Prostaglandin E2 (PGE2) production using ELISA Reaction Stop->Quantification Analysis Calculate % inhibition and determine IC50 values Quantification->Analysis

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Celecoxib, and Ibuprofen in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). Prepare the reaction mixture containing human recombinant COX-1 or COX-2 enzyme in the provided buffer with necessary cofactors.

  • Incubation: Add 10 µL of each compound dilution to a 96-well plate. Add 150 µL of the enzyme mixture to each well. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of arachidonic acid substrate to each well to start the enzymatic reaction.

  • Reaction Termination: After 2 minutes of incubation at 37°C, stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification: Measure the concentration of prostaglandin E2 (PGE₂), a major product of the COX reaction, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as per the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value. The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExpected > 50Expected < 1Expected > 50
Celecoxib~30~0.04~750
Ibuprofen~15~35~0.43

Note: Values for the test compound are hypothetical and represent a desirable profile for a selective COX-2 inhibitor.

Part 3: In Vivo Benchmarking Protocol

Carrageenan-Induced Paw Edema Model

This is a classic and well-validated acute inflammation model in rodents used to assess the in vivo efficacy of anti-inflammatory drugs.

Objective: To evaluate the ability of this compound to reduce acute inflammation in a rat model and compare its efficacy to Celecoxib and Ibuprofen.

Experimental Workflow:

G Acclimatization Acclimatize Male Wistar Rats (180-200g) for 7 days Grouping Randomize into groups (n=6): 1. Vehicle (Control) 2. Test Compound (e.g., 10 mg/kg) 3. Celecoxib (10 mg/kg) 4. Ibuprofen (30 mg/kg) Acclimatization->Grouping Dosing Administer compounds orally (p.o.) Grouping->Dosing Inflammation Induction 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan into the sub-plantar surface of the right hind paw Dosing->Inflammation Induction Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan Inflammation Induction->Measurement Analysis Calculate % inhibition of edema for each group relative to vehicle Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (dose to be determined from preliminary studies, e.g., 10 mg/kg).

    • Group 3: Celecoxib (10 mg/kg).

    • Group 4: Ibuprofen (30 mg/kg). Administer all compounds orally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the volume of the injected paw immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Expected Data Summary:

Treatment Group (Dose)% Inhibition of Edema at 3 hours
Vehicle Control0%
This compound (10 mg/kg)Expected 40-60%
Celecoxib (10 mg/kg)~55%
Ibuprofen (30 mg/kg)~45%

Note: Values for the test compound are hypothetical and represent a positive outcome.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound this compound against the standard drugs Celecoxib and Ibuprofen. The proposed experiments are designed to rigorously test the hypothesis that the compound is a selective COX-2 inhibitor with potent anti-inflammatory effects. The in vitro assays will establish its potency and selectivity at the molecular level, while the in vivo model will provide crucial data on its efficacy in a physiological context of acute inflammation.

Successful outcomes, characterized by high COX-2 selectivity (Selectivity Index > 50) and significant inhibition of paw edema comparable or superior to Celecoxib, would strongly support the development of this compound as a next-generation anti-inflammatory agent with a potentially favorable safety profile.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]

  • Biological activities of thiazole and its derivatives: a review. Source: ResearchGate. URL: [Link]

  • COX-1 and COX-2 in Health and Disease. Source: Taylor & Francis Online. URL: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. Source: American Journal of Therapeutics. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine (CAS No: 438223-45-1), a compound often utilized in medicinal chemistry and materials science. Adherence to these procedures is critical for regulatory compliance and the cultivation of a robust safety culture within your institution.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from Safety Data Sheets (SDS) for the compound and structurally related aminothiazoles provide critical safety information.[1][2]

Known Hazards of Structurally Similar Aminothiazole Compounds:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[3][5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]

The precautionary principle dictates that this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Essential Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.
Skin and Body A properly fitted laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of dust or vapors, which may cause respiratory irritation.
Chemical Incompatibility

A critical aspect of safe disposal is the proper segregation of chemical waste. This compound, like other aminothiazoles, should not be mixed with certain classes of chemicals to prevent potentially violent reactions.

Avoid mixing with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can cause decomposition or violent reactions.

Always collect waste containing this compound in a dedicated, clearly labeled waste container.

Step-by-Step Disposal Protocol

The standard and most recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management company. In-lab treatment or neutralization is not advised due to the potential for hazardous reactions and the production of unknown byproducts.

Step 1: Waste Collection and Segregation

  • Pure Compound: Collect any unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be collected in a separate, sealed, and labeled container for solid hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Container Management

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]

Step 3: Arranging for Disposal

  • Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and local regulations for the storage and transportation of hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate all personnel from the immediate area.

    • Alert your institution's EHS office or emergency response team immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Regulatory Framework

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research laboratories have specific guidelines for managing hazardous waste, often operating under the framework of Satellite Accumulation Areas or the alternative requirements outlined in 40 CFR part 262, subpart K.[7] It is the responsibility of the individual researcher and their institution to comply with all applicable federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal start Waste Generation assess Assess Hazards (SDS) start->assess ppe Don Appropriate PPE assess->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect in Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Waste Container waste_type->liquid_waste Liquid contaminated_waste Collect Contaminated Materials Separately waste_type->contaminated_waste Contaminated Labware label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container contaminated_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Licensed Waste Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. [Link]

  • U.S. Environmental Protection Agency. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.